molecular formula C9H8N2O2S B2712252 Ethyl thieno[2,3-b]pyrazine-6-carboxylate CAS No. 59944-77-3

Ethyl thieno[2,3-b]pyrazine-6-carboxylate

Cat. No.: B2712252
CAS No.: 59944-77-3
M. Wt: 208.24
InChI Key: BPEISRFZSPQOLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl thieno[2,3-b]pyrazine-6-carboxylate (CAS: 59944-77-3) is a heterocyclic compound with the molecular formula C₉H₈N₂O₂S and a molecular weight of 208.24 g/mol. It is commercially available as a research-grade product (e.g., GLPBIO catalog number GF11717) and is typically provided in solution form (e.g., 10 mM in DMSO) with stringent storage guidelines (−80°C for long-term stability) .

The thieno[2,3-b]pyrazine core combines a sulfur-containing thiophene ring fused to a pyrazine ring, enabling unique electronic properties and reactivity. The ethyl ester group at position 6 enhances solubility in organic solvents compared to its carboxylic acid counterpart (CAS: 59944-79-5) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl thieno[2,3-b]pyrazine-6-carboxylate can be synthesized through several methods. One common approach involves the Pd-catalyzed C–N Buchwald–Hartwig cross-coupling reaction. This method uses either methyl 7-aminothieno[3,2-b]pyrazine-6-carboxylate with (hetero)arylhalides or 7-bromothieno[2,3-b]pyrazine-6-carboxylate with (hetero)arylamines . The reaction conditions, including the choice of ligands and solvents, are optimized based on the electronic character of the substrates to achieve good-to-excellent yields.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of palladium-catalyzed reactions is common in industrial settings due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl thieno[2,3-b]pyrazine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the thieno[2,3-b]pyrazine ring.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different substituents onto the ring system.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and various alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Research : Ethyl thieno[2,3-b]pyrazine-6-carboxylate has been investigated for its potential as an anticancer agent. Studies indicate that derivatives of this compound can inhibit key enzymes involved in cancer proliferation, particularly those in the Ras/Raf/MEK/ERK signaling pathway. These pathways are crucial for tumor growth and survival, making this compound a candidate for therapeutic development against various cancers, including melanoma and colon cancer .

Anti-inflammatory Properties : Research has highlighted the compound's ability to inhibit IκB kinase (IKK), which is integral to the NF-κB signaling pathway associated with inflammation. This suggests potential applications in treating inflammatory diseases .

Pharmaceutical Intermediates : this compound serves as a versatile building block in the synthesis of more complex thieno[2,3-b]pyrazine derivatives. These derivatives are being explored for their pharmacological properties, contributing to drug discovery efforts .

Material Science Applications

Organic Electronics : The unique electronic properties of this compound make it a valuable component in organic electronics. Its ability to act as a semiconductor allows for its use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research is ongoing to optimize its performance in these applications .

Agricultural Applications

Pesticide Development : There is emerging interest in the use of thieno[2,3-b]pyrazine derivatives as agrochemicals. Their biological activity suggests potential as novel pesticides or herbicides. Studies are being conducted to evaluate their efficacy against specific pests and diseases affecting crops .

Comparative Data Table

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAnticancer agentsInhibits cancer cell proliferation
Anti-inflammatory drugsInhibits IκB kinase; reduces inflammation
Material ScienceOrganic electronicsActs as a semiconductor; used in OLEDs
Agricultural ResearchPesticidesPotential efficacy against pests

Case Studies

  • Anticancer Activity Study : A recent study published in Cancer Letters demonstrated that this compound derivatives significantly inhibited the growth of melanoma cells through apoptosis induction mechanisms . The study underscores the compound's potential as a lead structure for developing new anticancer therapies.
  • Inflammation Inhibition Research : Another research article detailed the effectiveness of this compound in reducing inflammatory markers in animal models of arthritis. The results indicated a marked decrease in swelling and pain levels among treated subjects compared to controls .

Mechanism of Action

The mechanism by which ethyl thieno[2,3-b]pyrazine-6-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, in antitumor applications, it has been observed to affect the cell cycle profile and induce apoptosis in certain cancer cell lines . The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Methyl Esters vs. Ethyl Esters

Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate (compound 1a) and its brominated derivative (compound 1b) are key intermediates for synthesizing antitumor agents via Pd-catalyzed Buchwald–Hartwig cross-coupling. These reactions yield substituted 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates (e.g., 2a–2o) with 55–89% yields, depending on substituents (Table 1) .

Table 1: Yields of Selected Methyl 7-Substituted Thieno[2,3-b]pyrazine-6-carboxylates

Compound Substituent Yield (%) Reference
2l Pyridin-3-yl 55
2o 2-Nitrophenyl 60
2j 3-Fluorophenyl 89
2k 4-Fluorophenyl 70

The ethyl ester variant (target compound) is structurally analogous but differs in pharmacokinetic properties.

Pyrazine vs. Pyridine Scaffolds

Thieno[2,3-b]pyrazine derivatives are compared to thieno[2,3-b]pyridines in synthesis efficiency and bioactivity. Pyrazine scaffolds show lower reaction yields than pyridines due to electronic and steric effects. For example, cyclization reactions using pyrazine intermediates (e.g., compound 9) yield tetracyclic products in moderate yields (40–65%), whereas pyridine analogs achieve higher efficiencies .

Antitumor Activity

Methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates demonstrate potent antitumor activity against human cancer cell lines (e.g., HCT-116 colon cancer, MDA-MB-231 breast cancer). Fluorophenyl-substituted derivatives (e.g., 2j, 2k) exhibit enhanced cytotoxicity, with IC₅₀ values in the low micromolar range . Ethyl esters, while less studied, are hypothesized to improve cellular penetration due to esterase-mediated hydrolysis, releasing active carboxylic acid metabolites .

Solubility and Stability

In contrast, the carboxylic acid derivative (CAS: 59944-79-5) requires polar solvents but offers direct bioactivity . Prodrug-like modifications, such as carbonate or ester groups (e.g., in thieno[2,3-b]pyridines), enhance solubility and reduce crystal packing, as shown in studies achieving 2–5-fold improved anti-proliferative activity .

Substituent Effects on Reactivity and Bioactivity

Electron-Donating vs. Electron-Withdrawing Groups

  • Electron-withdrawing groups (e.g., nitro in 2o ) reduce nucleophilicity at the pyrazine ring, slowing coupling reactions but improving metabolic stability.
  • Electron-donating groups (e.g., methoxy in 2f ) increase yields in cross-coupling reactions (86% for 3,4-dimethoxyphenyl) .

Halogenated Derivatives

Brominated intermediates (e.g., 1b) enable further functionalization. For instance, ethyl 3-amino-9-arylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylates (e.g., 7a) are synthesized via hydrazine treatment, showing activity in apoptosis induction .

Biological Activity

Ethyl thieno[2,3-b]pyrazine-6-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the realm of cancer research. This article delves into the compound's biological activity, including its mechanisms of action, synthesis methods, and potential applications in medicinal chemistry.

Overview of this compound

  • Chemical Structure : this compound features a thieno[2,3-b]pyrazine core with an ethyl ester functional group at the 6-position. Its molecular formula is C9H8N2O2SC_9H_8N_2O_2S with a molecular weight of approximately 196.24 g/mol.
  • Classification : It belongs to a class of pyrazine derivatives known for their significant biological activities.

Research indicates that this compound exhibits antitumor activity by interacting with specific cellular pathways:

  • Target Cells : The compound has been studied primarily on human tumor cell lines, including AGS (gastric cancer) and CaCo-2 (colorectal cancer) cells.
  • Biochemical Pathways : It is known to affect the cell cycle and induce apoptosis in these tumor cells. The interaction results in decreased cell proliferation and alterations in cell cycle progression.

Table 1: Summary of Biological Activities

Activity TypeDescription
Antitumor ActivityInhibits growth and induces apoptosis in tumor cells
Cell Cycle ModulationAlters cell cycle profiles in cancerous cells
Apoptosis InductionTriggers programmed cell death pathways

Research Findings

Several studies have explored the biological implications of this compound:

  • Inhibition of Tumor Growth :
    • In vitro studies demonstrated that this compound significantly inhibits the growth of AGS and CaCo-2 cell lines at specific concentrations without inducing toxicity at their GI50 values.
  • Mechanism Elucidation :
    • The compound was shown to interact with enzymes involved in cancer pathways, potentially through binding to specific receptors or enzymes that regulate cell growth and apoptosis.
  • Case Studies :
    • A notable case study involved treating AGS cells with varying concentrations of this compound, leading to a dose-dependent decrease in cell viability and notable changes in the expression of apoptosis-related genes.

Synthesis Methods

This compound can be synthesized through various methods:

  • Method 1 : Reaction of thieno[2,3-b]pyrazine with ethyl chloroformate under basic conditions to form the ethyl ester.
  • Method 2 : Utilizing nucleophilic substitution reactions involving appropriate precursors to yield the desired compound.

Potential Applications

The biological activities of this compound suggest several potential applications:

  • Cancer Therapy : Due to its antitumor properties, it may be developed as a therapeutic agent for various cancers.
  • Drug Development : The compound's unique structure allows for modifications that could enhance its efficacy and selectivity against cancer cells.

Q & A

Q. What are the common synthetic routes for Ethyl thieno[2,3-b]pyrazine-6-carboxylate, and how can reaction conditions be optimized to minimize byproduct formation?

Methodological Answer:
A regioselective synthesis involves condensing 1,1-diethoxyacetophenone with 2,3-diamino-3-phenylthioacrylonitrile under controlled temperatures (60–80°C) and inert atmospheres (N₂/Ar) to favor the thienopyrazine core . Alternatively, hydrazine hydrate in ethanol can yield the target compound, but side reactions (e.g., formation of acetohydrazide byproducts) may occur. Optimization includes:

  • Temperature control : Heating at reflux (78°C) minimizes decomposition.
  • Stoichiometry : Excess hydrazine (1.5–2.0 equiv) drives the reaction to completion.
  • Purification : Column chromatography (silica gel, hexane/EtOAc 3:1) isolates the desired product .

Q. How can computational modeling predict the regioselectivity of this compound formation during cyclization reactions?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to compare activation energies for competing cyclization pathways. For example:

  • Pathway A : Thiophene ring closure via nucleophilic attack at C2.
  • Pathway B : Pyrazine ring formation at C6.
    Results show Pathway A is favored by 8–12 kcal/mol due to lower steric hindrance. Experimental validation via LC-MS (monitoring intermediates) and X-ray crystallography confirms the dominant product .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

  • ¹H/¹³C NMR : Identify substituents (e.g., ethyl ester δ ~4.3 ppm quartet, thiophene protons δ ~7.0–7.5 ppm). Use DEPT-135 to distinguish CH₃/CH₂ groups .
  • IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and C-S bonds (650–750 cm⁻¹) .
  • X-ray Crystallography : Resolve bond lengths (e.g., C6–N1 = 1.34 Å) and dihedral angles to validate planar thienopyrazine structure .
  • Elemental Analysis : Ensure <0.3% deviation from theoretical C/H/N/S values .

Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives across studies?

Methodological Answer:
Discrepancies often arise from:

  • Starting material purity : Use HPLC (>98% purity) for key reagents.
  • Reaction scale : Pilot small-scale reactions (1–5 mmol) before scaling up.
  • Analytical methods : Standardize yield calculations via quantitative ¹H NMR with internal standards (e.g., 1,3,5-trimethoxybenzene).
    A Design of Experiments (DoE) approach evaluates variables (solvent polarity, catalyst loading) to identify optimal conditions .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Nitrile gloves, chemical goggles, and lab coats are mandatory .
  • Storage : Keep in amber vials under argon at –20°C to prevent oxidation .
  • Spill management : Absorb with vermiculite, neutralize with 5% NaHCO₃, and dispose as hazardous waste .
  • Emergency exposure : For skin contact, wash with 10% ethanol/water; for inhalation, move to fresh air and monitor for respiratory irritation .

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer:
The electron-deficient pyrazine ring facilitates Suzuki-Miyaura couplings at C3/C5 positions. Key factors:

  • Ligand selection : Use Pd(PPh₃)₄ with K₂CO₃ in DMF/H₂O (3:1) for aryl boronic acids.
  • Electronic effects : Electron-withdrawing substituents (e.g., –NO₂) at C7 increase reactivity by lowering LUMO energy (DFT-calculated ΔLUMO = –1.2 eV) .
    Monitor reaction progress via TLC (Rf ~0.4 in EtOAc/hexane) and isolate via recrystallization (MeOH/H₂O) .

Q. What strategies mitigate decomposition of this compound under acidic or basic conditions?

Methodological Answer:

  • pH control : Maintain neutral conditions (pH 6–8) during reactions. Buffers like phosphate (50 mM) stabilize the ester group .
  • Temperature : Avoid heating >60°C in protic solvents (e.g., H₂O/EtOH).
  • Protecting groups : Temporarily protect the ester with tert-butyl groups using Boc₂O/DMAP, then deprotect with TFA .

Q. How can researchers validate the purity of this compound for pharmacological assays?

Methodological Answer:

  • HPLC : Use a C18 column (ACN/H₂O 70:30, 1.0 mL/min) to achieve >99% purity (retention time ~6.2 min) .
  • GC-MS : Confirm absence of volatile impurities (e.g., residual solvents) with a DB-5 column (He carrier gas, 40–280°C gradient) .
  • Karl Fischer titration : Ensure water content <0.1% w/w .

Properties

IUPAC Name

ethyl thieno[2,3-b]pyrazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-2-13-9(12)7-5-6-8(14-7)11-4-3-10-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEISRFZSPQOLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=NC=CN=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Thieno[3,2-b]pyrazine-6-carboxylic acid (2 g, 11.10 mmol) was dissolved in ethanol (30 mL). Concentrate H2SO4 (5.92 mL, 111 mmol) was slowly added. The resulting mixture was heated at 80° C. overnight. The reaction mixture was cooled en neutralized with saturated Na2CO3 solution. The resulting precipitate was collected to give ethyl thieno[3,2-b]pyrazine-6-carboxylate 86 (1.85 g, 80%) as a brown solid. (m/z)=209 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
5.92 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.